N-cinnamoylazole

Description

Structure

3D Structure

Properties

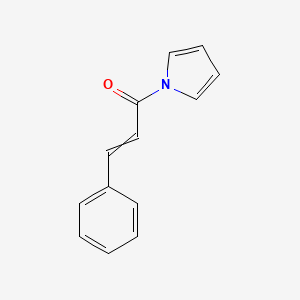

IUPAC Name |

3-phenyl-1-pyrrol-1-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEBNIVZHWCOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cinnamoylazoles

Classical Acylation Routes of Azoles with Cinnamoyl Precursors

Traditional approaches to synthesizing N-cinnamoylazoles rely on the direct reaction between an azole and an activated cinnamic acid derivative. These methods are foundational and still widely employed for their simplicity and effectiveness with a range of substrates.

Direct N-acylation involves the formation of an amide bond between the nitrogen of an azole ring and the carbonyl carbon of a cinnamoyl group. The most common method utilizes a reactive cinnamoyl precursor, such as cinnamoyl chloride or cinnamic anhydride, which readily reacts with the nucleophilic nitrogen of the azole.

A frequently used procedure involves the reaction of an azole, like imidazole (B134444) or 1,2,4-triazole (B32235), with cinnamoyl chloride. Often, a base is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Another established method for creating these "azolides" is the reaction of cinnamic acids with the azole in the presence of a coupling agent. thieme-connect.com For instance, N-(E)-cinnamoylazoles have been prepared from their corresponding cinnamic acids, demonstrating a direct conversion. thieme-connect.com

In some cases, direct acylation can be achieved using the carboxylic acid itself, although this typically requires a catalyst and harsher conditions to facilitate the removal of water. One such procedure describes the direct acylation of indole (B1671886) at the nitrogen atom with various carboxylic acids, including those with structures analogous to cinnamic acid, by using boric acid as a catalyst and heating the mixture under reflux. clockss.org

The choice of azole plays a significant role in the reaction's success. Azoles like imidazole and 1,2,4-triazole are effective leaving groups, making the resulting N-cinnamoylazole an excellent acyl transfer agent. mdpi.com This reactivity is a key feature exploited in subsequent synthetic applications.

| Azole | Cinnamoyl Precursor | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Imidazole | Cinnamic acid | Not specified in abstract | N-Cinnamoylimidazole | Good | thieme-connect.com |

| 1,2,4-Triazole | Cinnamic acid | Not specified in abstract | N-Cinnamoyl-1,2,4-triazole | Good | thieme-connect.com |

| Indole | Carboxylic Acid (analogous) | Boric acid, mesitylene, reflux | 1-Acylindole | Moderate (52-82%) | clockss.org |

| Cyclopent-4-ene-1,3-dione derivative | Cinnamoyl chloride | Pyridine, DMAP | Acylated cyclopentenedione (B8730137) | Not specified | nih.gov |

The synthesis of N-cinnamoylazoles, while often straightforward, may require the strategic use of protecting groups, particularly when dealing with polyfunctionalized substrates. A protecting group is a molecular framework that is temporarily attached to a functional group to block its reactivity while chemical modifications are made elsewhere in the molecule. organic-chemistry.orgtotal-synthesis.com This strategy ensures chemoselectivity.

For example, if the azole or the cinnamic acid derivative contains other nucleophilic groups, such as hydroxyl (-OH) or amino (-NH2) groups, these must be protected to prevent unwanted side reactions like O-acylation or further N-acylation. total-synthesis.com Carbamates (e.g., Boc, Cbz) are common protecting groups for amines, while ethers (e.g., benzyl, silyl) or esters can protect hydroxyl groups. total-synthesis.comwillingdoncollege.ac.in The choice of protecting group is critical; it must be stable under the acylation conditions and selectively removable afterward. organic-chemistry.org

The reaction mechanism for direct acylation with cinnamoyl chloride typically proceeds through a nucleophilic attack by the azole nitrogen on the carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the final this compound product.

In syntheses involving complex molecules, intermediates can be more elaborate. For instance, in the synthesis of certain natural product analogs, the formation of an this compound might be one step in a multi-step sequence where protecting groups are essential. The synthesis of coruscanone A analogs involved the acylation of a cyclopentenedione derivative with cinnamoyl chloride, a step that would necessitate prior protection of any other sensitive functionalities on the core structure. nih.gov The use of protecting groups requires two additional steps: the protection reaction itself and a subsequent deprotection step to unmask the functional group once the desired transformation is complete. organic-chemistry.org

Enantioselective and Stereoselective Synthesis of Chiral N-Cinnamoylazoles

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. The development of methods for the enantioselective synthesis of chiral N-cinnamoylazoles opens up new possibilities for their application in asymmetric synthesis and as chiral ligands.

Asymmetric Catalysis in this compound Frameworks

Asymmetric catalysis is a powerful strategy for the synthesis of chiral molecules. A recent study by Mino and colleagues has demonstrated the successful synthesis and application of axially chiral N-alkyl-N-cinnamoyl amides as effective P,olefin ligands in palladium-catalyzed asymmetric allylic substitution reactions. rsc.orgrsc.org These compounds possess a C(aryl)-N(amide) bond as their chiral axis. rsc.orgrsc.org

The racemic N-alkyl-N-cinnamoyl amides were synthesized and then resolved into their respective enantiomers using chiral high-performance liquid chromatography (HPLC). rsc.org The optically active ligands were then employed in the asymmetric allylic substitution of 1,3-diphenyl-2-propenyl acetate (B1210297) with indole. rsc.org

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| (–)-1a | 70 | 88 | S |

| (–)-1b | 78 | 94 | S |

| (–)-1c | 91 | 97 | S |

The results demonstrate that these chiral N-cinnamoyl amide-based ligands can induce high levels of enantioselectivity in the palladium-catalyzed reaction, with enantiomeric excesses reaching up to 97%. rsc.org This work represents a significant advancement in the field, showcasing the potential of this compound frameworks in the design of novel chiral ligands for asymmetric catalysis. The ability to fine-tune the steric and electronic properties of the azole and cinnamoyl moieties provides a versatile platform for developing a broader range of chiral catalysts for various transformations. Further research in this area could involve the development of catalytic enantioselective methods for the direct synthesis of these chiral N-cinnamoylazoles, bypassing the need for chiral resolution.

Chiral Auxiliary-Mediated this compound Synthesis

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org This approach is a powerful strategy for asymmetric synthesis, allowing for the selective production of a desired enantiomer or diastereomer. wikipedia.orgyork.ac.uk The auxiliary, being chiral itself, creates a diastereomeric intermediate that influences the stereochemical outcome of subsequent reactions. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.ukrsc.org

Commonly used chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org For instance, chiral oxazolidinones are widely employed in stereoselective aldol (B89426) reactions, where they can establish two adjacent stereocenters with high diastereoselectivity. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary by converting it into a pseudoephedrine amide. The steric hindrance provided by the auxiliary's methyl group directs the approach of incoming reagents, controlling the stereochemistry of the reaction. wikipedia.org

In the context of N-cinnamoylazoles, a chiral auxiliary can be attached to the cinnamic acid precursor. The subsequent acylation of the azole, or the reaction to form the cinnamoyl moiety, is then stereochemically controlled by the auxiliary. For example, the use of pseudoephenamine as a chiral auxiliary has been shown to provide remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Once the desired stereoselective transformation on the cinnamoyl backbone is complete, the auxiliary is cleaved to yield the enantiomerically enriched this compound.

Derivatization Strategies for this compound Analogues

The this compound scaffold is a versatile platform for creating a diverse library of analogues through various derivatization strategies. These modifications can be systematically applied to the azole heterocycle, the cinnamoyl side chain, or by attaching the entire molecule to other functional units via linkers.

Modifications of the Azole Heterocycle

The term "azole" refers to a class of five-membered heterocyclic compounds containing at least one nitrogen atom and another non-carbon atom such as nitrogen, sulfur, or oxygen. wikipedia.org This class includes a wide variety of rings, such as imidazole, pyrazole (B372694), triazoles, tetrazole, and oxadiazoles. wikipedia.org The synthesis of this compound analogues can begin by using different parent azoles, leading to a range of core structures.

The modification of the azole ring is a key strategy for tuning the properties of the resulting compounds. Methods for creating 3-hetarylchromones, which share structural similarities, often involve building the heterocyclic ring onto a chromone (B188151) core, for example, by using 3-formylchromone derivatives as a starting point. researchgate.net Similar principles can be applied to N-cinnamoylazoles.

Furthermore, selective N-arylation of azoles is a well-established technique that can be adapted for derivatization. rsc.org For azoles with multiple nitrogen atoms, such as triazoles, regioselective functionalization can be achieved, allowing for precise control over the final structure. The principles of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been used to synthesize 3-(1,2,3-triazol-1-yl)chromones, demonstrating a powerful method for linking moieties to an azole ring that is applicable to this compound derivatization. researchgate.net

Functionalization of the Cinnamoyl Side Chain

The cinnamoyl side chain offers numerous opportunities for structural modification. These modifications can be targeted at the aromatic ring or the α,β-unsaturated carbonyl system. The functionalization of polymer side chains has been extensively studied to create materials with specific properties, and similar principles apply at the molecular level for N-cinnamoylazoles. nih.gov

Substituents can be introduced onto the phenyl ring of the cinnamoyl group to modulate electronic and steric properties. This can be achieved by using appropriately substituted cinnamic acids as starting materials. For example, reactions can be performed with cinnamic acid derivatives bearing hydroxyl or methoxy (B1213986) groups. researchgate.net

The α,β-unsaturated system is also a prime site for functionalization. For instance, Michael addition reactions are a common strategy. The reaction of N-cinnamoylazoles with nucleophiles like phenols can lead to the formation of new carbon-carbon bonds and more complex structures such as 4-arylchroman-2-ones. mdpi.commdpi.com Additionally, reactions targeting the double bond, such as hydrogenation or epoxidation, can introduce further diversity. The Sonogashira cross-coupling reaction is another powerful tool for functionalizing side chains, particularly for introducing alkyne groups that can be used in subsequent "click" reactions. rsc.org

Linker Chemistry for this compound Conjugates

Connecting N-cinnamoylazoles to other molecules, such as peptides, proteins, or other bioactive agents, is achieved through the use of chemical linkers. mdpi.com This strategy is central to the design of complex molecules like antibody-drug conjugates (ADCs). mdpi.comnih.gov The linker's role is critical: it must be stable enough to remain intact during transport but allow for the release of the this compound moiety at the target site if required. mdpi.com

Linkers can be broadly classified as cleavable or non-cleavable. symeres.com

Cleavable linkers are designed to break under specific physiological conditions, such as the acidic environment of lysosomes or in the presence of specific enzymes. nih.govsymeres.com An example is a hydrazone linker, which is acid-sensitive. nih.gov

Non-cleavable linkers remain attached to the payload. The release of the drug-linker combination occurs after the degradation of the carrier molecule (e.g., an antibody). mdpi.comsymeres.com The SMCC (N-succinimidyl-4-(maleimidomethyl) cyclohexane-1-carboxylate) linker is a commonly used non-cleavable linker. mdpi.com

The conjugation chemistry involves creating a covalent bond between the linker (attached to the this compound) and the target biomolecule. symeres.com A common method is the reaction of an N-hydroxysuccinimide (NHS) ester on the linker with primary amines (like the side chain of lysine (B10760008) residues) on a protein, forming a stable amide bond. mdpi.com This highlights the importance of incorporating a suitable functional group into the this compound analogue, such as a carboxylic acid, that can be activated for conjugation.

Structural Elucidation and Conformational Analysis of N Cinnamoylazoles

X-ray Crystallography of N-Cinnamoylazole Derivatives

Solid-State Conformations and Polymorphism

The solid-state conformation of this compound derivatives is dictated by the spatial arrangement of the cinnamoyl group relative to the azole ring. This includes the planarity of the molecule and the dihedral angles between the phenyl ring, the propenoyl linker, and the heterocyclic azole moiety. For instance, in related benzimidazole structures, the benzimidazole core is often planar or nearly planar, while attached phenyl groups are twisted out of this plane with specific dihedral angles. researchgate.net

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. wikipedia.orgnih.gov Different polymorphs of the same compound can exhibit varied physicochemical properties, including stability and solubility. Polymorphism in N-cinnamoylazoles can arise from different packing arrangements or from the presence of different molecular conformations (conformational polymorphism) in the solid state. wikipedia.orgresearchgate.net The formation of a specific polymorph is influenced by crystallization conditions such as solvent, temperature, and pressure. mdpi.comnih.gov

Intermolecular Interactions and Supramolecular Assembly in Crystals

Hydrogen Bonding: In azoles containing N-H groups (like imidazole (B134444) or benzimidazole), classical N-H···N or N-H···O hydrogen bonds can form, often creating chains or dimeric motifs. researchgate.netscispace.com Weak C-H···O and C-H···N interactions also play a significant role in stabilizing the crystal packing. researchgate.net

π-π Stacking: The aromatic phenyl and azole rings can interact through π-π stacking, where the electron clouds of adjacent rings align. These interactions are crucial for the close packing of molecules. researchgate.netnih.gov

Table 1: Crystallographic Data for Representative Benzimidazole Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 3-{1-[(2-hydroxyphenyl)methyl]-1H-benzimidazol-2-yl}phenol | Monoclinic | P21/c | O-H···N, O-H···O, π-π stacking | nih.gov |

| 2-(o-aminophenyl)benzimidazole | Monoclinic | P21/n | N-H···N (inter- and intramolecular) | scispace.com |

| N-methyl-2-(o-nitrophenyl)benzimidazole | Monoclinic | P21/c | C-H···O | scispace.com |

| 3-(4-chlorobenzyl)-1-(2-morpholinoethyl)-5,6-dimethylbenzimidazolium chloride | Monoclinic | P21/c | C-H···Cl (intra- and intermolecular) | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Cinnamoylazoles

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. mdpi.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N, allowing for the determination of molecular connectivity and conformation. mdpi.com

Solution-State Conformation and Dynamics (2D NMR, Variable Temperature NMR)

In solution, N-cinnamoylazoles are not static but exist as an equilibrium of different conformations due to rotation around single bonds, primarily the C-C and C-N bonds of the linker. The preferred conformation and the dynamics of interconversion can be studied using advanced NMR techniques.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule, confirming the this compound skeleton. ipb.pt The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is particularly valuable for conformational analysis, as it detects spatial proximity between protons, providing evidence for through-space interactions that define the molecule's three-dimensional shape. ipb.pt

Variable Temperature (VT) NMR: This technique is employed to study dynamic processes. rsc.org At room temperature, if the interconversion between different conformations (rotamers) is fast on the NMR timescale, the observed spectrum is an average of all contributing forms. nih.gov By lowering the temperature, this interconversion can be slowed down, potentially allowing for the observation of distinct signals for each individual rotamer. nih.govscispace.com Conversely, raising the temperature can cause broadened signals to sharpen as the rate of exchange increases. Analyzing these spectral changes allows for the determination of the energy barriers to rotation and the relative populations of the conformers. nih.gov

Table 2: Expected NMR Spectral Features for N-Cinnamoylazoles

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Obtained |

|---|---|---|---|

| ¹H | 1D & 2D NMR | 6.5 - 8.5 | Proton environment, coupling constants, stereochemistry of the double bond (trans/cis), spatial proximities (ROESY). |

| ¹³C | 1D & 2D NMR | 110 - 170 | Carbon skeleton, identification of carbonyl carbon (~165-170 ppm), confirmation of connectivity (HSQC, HMBC). |

| ¹⁵N | 1D & 2D NMR | -70 to -230 (for azole nitrogens) | Directly probes the electronic environment of the nitrogen atoms in the azole ring, useful for studying tautomerism. mdpi.com |

Solid-State NMR for Microcrystalline and Amorphous Forms

While X-ray crystallography requires well-ordered single crystals, solid-state NMR (ssNMR) can provide structural information on materials that are microcrystalline, polymorphic, or amorphous. By using techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution spectra can be obtained from solid samples.

ssNMR is highly sensitive to the local environment, meaning that crystallographically non-equivalent molecules in the unit cell can give rise to distinct signals. This makes ssNMR a powerful tool for identifying and characterizing different polymorphs of N-cinnamoylazoles, as each polymorphic form will produce a unique ssNMR spectrum.

Vibrational Spectroscopy (FT-IR, Raman) for this compound Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques provide a characteristic "fingerprint" spectrum that is unique to the compound's structure and bonding. mdpi.com

In the context of N-cinnamoylazoles, key vibrational modes include:

C=O Stretch: The amide carbonyl group gives rise to a strong, characteristic absorption band in the FT-IR spectrum, typically in the range of 1650-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding.

C=C Stretch: The alkene double bond of the cinnamoyl group shows a characteristic band around 1600-1650 cm⁻¹.

Azole Ring Vibrations: The heterocyclic ring exhibits a series of characteristic stretching and bending vibrations.

C-N Stretch: The amide C-N bond vibration also provides useful structural information.

FT-IR and Raman spectroscopy are complementary techniques. FT-IR is particularly sensitive to polar functional groups like C=O, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds like C=C. Comparing the spectra of different crystalline forms (polymorphs) can reveal subtle differences in molecular conformation and intermolecular interactions. For example, the formation of hydrogen bonds typically causes a shift to lower wavenumbers (red shift) and broadening of the stretching bands of the involved functional groups (e.g., N-H and C=O). mdpi.com

Analysis of Key Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edursc.org In N-cinnamoylazoles, the IR spectrum is dominated by characteristic absorption bands corresponding to the vibrations of its core components: the amide carbonyl group, the trans-alkene of the cinnamoyl moiety, the aromatic ring, and the azole ring.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group. This band typically appears in the region of 1650-1700 cm⁻¹. Its precise position can be influenced by the nature of the azole ring and the presence of intermolecular hydrogen bonding. The C=C stretching vibration of the alkene group in the cinnamoyl backbone gives rise to a distinct absorption band, usually found around 1620-1640 cm⁻¹. Aromatic C-H stretching vibrations are typically observed as a series of weaker bands just above 3000 cm⁻¹, while the C-H bonds of the alkene appear in a similar region. libretexts.org The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions from various bending and stretching vibrations that are unique to the specific molecule. msu.edu

Interactive Table: Characteristic Infrared Absorption Frequencies for a Representative this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Amide Carbonyl | 1650 - 1700 | Strong |

| C=C Stretch | Alkene | 1620 - 1640 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-H Stretch | Aromatic/Alkene | 3000 - 3100 | Medium to Weak |

| C-N Stretch | Amide/Azole | 1200 - 1350 | Medium |

| =C-H Bend (out-of-plane) | Trans-Alkene | 960 - 980 | Strong |

Hydrogen Bonding and Intermolecular Interactions

In the solid state, the spatial arrangement of this compound molecules is dictated by a network of intermolecular interactions. ias.ac.inmdpi.com While classical N-H···O or O-H···N hydrogen bonds are absent if the azole nitrogen is the point of attachment and the ring itself lacks N-H groups, weaker C-H···O and C-H···N hydrogen bonds play a significant role in stabilizing the crystal lattice. core.ac.uknih.govmtak.hu

X-ray crystallography studies on related cinnamic acid derivatives reveal that the carbonyl oxygen atom is a frequent hydrogen bond acceptor. nih.govmtak.hu Intermolecular C-H···O bonds can form between an aromatic or olefinic C-H donor on one molecule and the amide carbonyl oxygen on an adjacent molecule. These interactions, though weaker than conventional hydrogen bonds, are numerous and directional, guiding the formation of specific packing motifs like layers or chains. core.ac.uknih.gov

In addition to hydrogen bonding, π-π stacking interactions between the phenyl rings and/or the azole rings of neighboring molecules are crucial. These interactions arise from the attractive, noncovalent forces between aromatic rings. The crystal structures often exhibit parallel-displaced or T-shaped arrangements of the aromatic systems to maximize these stabilizing forces. ias.ac.in The combination of these varied intermolecular forces defines the final crystal structure, influencing properties such as melting point, solubility, and crystal morphology. mdpi.com

Interactive Table: Common Intermolecular Interactions in Cinnamoyl Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (C=O) | 2.2 - 2.8 | Formation of layered or chain structures nih.gov |

| Hydrogen Bond | Alkene C-H | Carbonyl Oxygen (C=O) | 2.2 - 2.8 | Conformational locking and crystal packing nih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Stabilization of crystal lattice through stacked motifs |

| π-π Stacking | Azole Ring | Phenyl/Azole Ring | 3.3 - 3.8 | Contribution to overall crystal stability |

Chiroptical Spectroscopy (CD, ORD) of Chiral N-Cinnamoylazoles

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for studying chiral molecules. thieme-connect.demtoz-biolabs.com These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing information on its absolute configuration and solution-state conformation. thieme-connect.denih.gov

Determination of Absolute Configuration

The absolute configuration of a chiral this compound can be determined by comparing its experimental CD spectrum with the spectrum predicted by quantum-mechanical calculations. nih.govpurechemistry.org The procedure involves first identifying all stable, low-energy conformations of the molecule through computational modeling. nih.gov Then, for a chosen absolute configuration (e.g., R), the theoretical CD spectrum is simulated by calculating the Boltzmann-averaged spectrum of all significant conformers.

This simulated spectrum is then compared to the experimental CD spectrum of the enantiomer being studied. If the signs and shapes of the key electronic transitions (known as Cotton effects) in the simulated spectrum match the experimental one, the absolute configuration is assigned as the one used in the calculation. If they are mirror images, the opposite configuration is assigned. purechemistry.orgnih.gov This combination of experimental measurement and theoretical prediction provides a powerful, non-destructive method for unambiguous stereochemical assignment. nih.gov

Conformational Analysis in Solution

Molecules in solution are often not static but exist as an equilibrium of multiple rapidly interconverting conformations. thieme-connect.de CD spectroscopy is highly sensitive to the three-dimensional structure of a molecule, making it an excellent tool for analyzing this conformational equilibrium. nih.gov

Different conformers of a chiral this compound will each have a unique CD spectrum. The experimentally observed spectrum is the weighted average of the spectra of all conformers present in solution. By employing computational methods to predict the theoretical CD spectra for each possible stable conformer, researchers can determine the relative populations of these conformers that best reproduce the experimental spectrum. nih.govnih.gov This analysis provides a detailed picture of the preferred molecular shapes in solution, which is crucial for understanding the molecule's chemical and biological activity.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of N-Cinnamoylazoles

High-resolution mass spectrometry (HRMS) is a key analytical technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. nih.gov When coupled with tandem mass spectrometry (MS/MS), it also offers profound insights into the molecular structure by analyzing the fragmentation patterns of the parent ion. acs.orgacs.org

For N-cinnamoylazoles, electron ionization (EI) or, more commonly, soft ionization techniques like electrospray ionization (ESI) are used to generate a protonated molecular ion [M+H]⁺. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The most common fragmentation pathway for cinnamoyl amides involves the cleavage of the amide bond. acs.orgacs.org This typically results in two primary fragment ions: one corresponding to the protonated cinnamoyl moiety and another related to the azole ring. The cinnamoyl cation often undergoes further fragmentation, such as the loss of carbon monoxide (CO). The precise fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound and the connectivity of its constituent parts. acs.orgacs.orgd-nb.info

Interactive Table: Predicted ESI-MS/MS Fragmentation for a Representative N-Cinnamoylimidazole ([M+H]⁺ = 213.08 m/z)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 213.08 | 131.05 | C₃H₅N₂ (Imidazole) | Cinnamoyl cation |

| 213.08 | 69.04 | C₉H₈O (Cinnamaldehyde) | Protonated Imidazole |

| 131.05 | 103.05 | CO (Carbon Monoxide) | Styryl cation |

| 131.05 | 77.04 | C₃H₄O (Propenal) | Phenyl cation |

| 103.05 | 77.04 | C₂H₂ (Acetylene) | Phenyl cation |

Computational Chemistry and in Silico Modeling of N Cinnamoylazole Interactions

Conformational Analysis and Potential Energy Surface Mapping of N-Cinnamoylazoles

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. uoc.gr Instead of dealing with electrons explicitly, MM methods represent atoms as spheres and bonds as springs. The energy of a particular conformation is calculated using a force field, which is a set of parameters and equations that describe the potential energy of the molecule as a function of its atomic coordinates.

Force fields are developed and parameterized using experimental data and high-level quantum mechanical calculations. For novel classes of compounds like N-cinnamoylazoles, existing force fields may need to be refined or new parameters developed to accurately describe their specific structural features. This ensures that the MM calculations can reliably predict geometries and relative energies of different conformers.

While MM can identify energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. idosr.org By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space of a molecule and identify the most populated (and therefore most likely) conformations at a given temperature.

For N-cinnamoylazoles, MD simulations are crucial for:

Sampling a wide range of conformations, including those that might be difficult to access with simple energy minimization techniques.

Understanding the flexibility of the molecule and how it might adapt its shape to bind to a biological target.

Studying the influence of solvent on the conformational preferences of the molecule.

The combination of MM and MD provides a powerful toolkit for understanding the conformational landscape of N-cinnamoylazoles, which is a prerequisite for meaningful molecular docking studies.

Molecular Docking Studies of N-Cinnamoylazoles with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an N-cinnamoylazole) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov The goal of docking is to identify the binding mode and estimate the binding affinity of the ligand to the target.

The process typically involves:

Preparation of the Receptor and Ligand: This includes obtaining the 3D structure of the target protein (often from X-ray crystallography or homology modeling) and generating a low-energy conformation of the this compound ligand (often from conformational analysis as described above).

Docking Algorithm: A search algorithm explores the possible binding poses of the ligand within the active site of the receptor.

Scoring Function: A scoring function is used to estimate the binding affinity for each pose and rank them. These functions are designed to approximate the free energy of binding.

Molecular docking studies have been instrumental in identifying potential biological targets for N-cinnamoylazoles and in rationalizing their structure-activity relationships. By visualizing the predicted binding modes, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. This information is invaluable for the design of new this compound derivatives with improved potency and selectivity. mdpi.com For instance, in silico modeling can help identify which enzyme isoforms are likely to be metabolized by a compound. nih.gov

Table 2: Common Interactions Identified in Molecular Docking Studies This table is a representative example and the interactions are hypothetical.

| Interaction Type | Description | Potential Role in this compound Binding |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The azole nitrogen atoms and the carbonyl oxygen of the cinnamoyl group can act as hydrogen bond acceptors or donors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The phenyl ring of the cinnamoyl group and the azole ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic rings of the this compound can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall shape complementarity and stability of the ligand-receptor complex. |

Ligand-Protein Interaction Prediction

Predicting how a small molecule like an this compound derivative will bind to a protein is a cornerstone of computational drug discovery. nih.gov Molecular docking is a primary technique used for this purpose, predicting the preferred orientation and conformation of a ligand when bound to a receptor's active site. nih.govscielo.org.comdpi.com This method involves sampling a multitude of possible binding poses and evaluating each using a scoring function to estimate the binding affinity. nih.gov

Various docking programs, such as AutoDock Vina, MDock, and SeamDock, are employed to predict these interactions. scielo.org.couniv-paris-diderot.frmissouri.edu These programs utilize different algorithms for ligand sampling, including shape matching, systematic searches, and stochastic methods, to explore the conformational space of the ligand within the protein's binding pocket. nih.gov The accuracy of these predictions is crucial for identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. In silico docking of various ligands, including derivatives of cinnamic acid, has been used to gain insights into their binding conformations and potential hydrogen-bonding interactions with active-site amino acid residues of enzymes. core.ac.uk

Table 1: Key Aspects of Ligand-Protein Interaction Prediction for N-Cinnamoylazoles

| Computational Method | Objective | Key Considerations | Expected Outcome |

| Molecular Docking | Predict binding pose and affinity | Scoring function accuracy, protein flexibility, ligand sampling | Identification of potential binding modes and key interacting residues |

| Pharmacophore Modeling | Identify essential 3D features for activity | Ligand alignment, feature definition | A 3D model of essential interactions for virtual screening |

| Virtual Screening | Screen large compound libraries | Speed vs. accuracy of the method | Prioritized list of potential hit compounds for experimental testing |

Binding Mode Elucidation in Enzyme Active Sites

Once a potential binding pose is identified through docking, elucidating the specific interactions within the enzyme's active site becomes critical. This involves a detailed analysis of the predicted complex to understand the molecular basis of recognition. For this compound derivatives, this analysis can reveal which parts of the molecule are essential for binding and which can be modified to improve properties like potency or selectivity.

Computational studies have shown that the this compound scaffold can participate in various interactions. For instance, the carbonyl group of the cinnamoyl moiety can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking or hydrophobic interactions with corresponding residues in the active site. The nature of the azole ring (e.g., imidazole (B134444), triazole) can also influence the binding mode and affinity. In silico studies have been used to investigate the binding of compounds to the active sites of various enzymes, providing insights into their inhibitory mechanisms.

Binding Free Energy Calculations for this compound-Target Complexes

While docking provides a rapid estimation of binding affinity, more rigorous methods are often needed for accurate prediction of binding free energies. nih.gov These calculations are computationally more demanding but offer a more detailed and theoretically sound assessment of the ligand-protein interaction. nih.gov

MM/PBSA and MM/GBSA Approaches

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for estimating the free energy of binding from molecular dynamics (MD) simulations. nih.govpkusz.edu.cn These approaches calculate the binding free energy by combining the molecular mechanics energy of the complex with the free energy of solvation. nih.gov

The general equation for MM/PBSA and MM/GBSA is:

ΔG_binding = G_complex - (G_receptor + G_ligand)

Where each free energy term is calculated as:

G = E_MM + G_solvation - TΔS

E_MM includes internal energies (bond, angle, dihedral) and non-bonded interactions (van der Waals and electrostatic).

G_solvation is the sum of the polar and non-polar contributions to solvation. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is typically estimated from the solvent-accessible surface area (SASA). nih.gov

TΔS represents the conformational entropy change upon binding, which is often computationally expensive to calculate and is sometimes omitted, leading to a relative rather than absolute binding free energy.

Numerous studies have demonstrated the utility of MM/PBSA and MM/GBSA in refining docking results and providing more accurate rankings of potential inhibitors. researchgate.netnih.govrsc.org The choice between MM/PBSA and MM/GBSA can depend on the specific system being studied, with each having its own advantages and limitations regarding computational cost and accuracy. nih.gov

Table 2: Comparison of MM/PBSA and MM/GBSA Methods

| Feature | MM/PBSA | MM/GBSA |

| Polar Solvation Model | Poisson-Boltzmann (PB) equation | Generalized Born (GB) model |

| Computational Cost | Generally higher | Generally lower |

| Accuracy | Can be more accurate but is sensitive to parameters like atomic radii | Often provides a good balance of speed and accuracy |

| Dependence on Parameters | Highly dependent on the quality of the PB calculation and atomic radii | Dependent on the specific GB model and its parameters |

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI)

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered "alchemical" free energy calculation methods that provide a more rigorous and theoretically sound way to compute relative binding free energies. riken.jprutgers.eduopenbiosim.orgtemple.edu These methods simulate a non-physical pathway that transforms one molecule into another (e.g., a ligand and a modified version of it) both in the solvated state and when bound to the protein. riken.jptemple.edu

Thermodynamic Integration (TI) involves calculating the derivative of the free energy with respect to a coupling parameter (λ) that connects the initial and final states of the system. The total free energy change is then obtained by integrating this derivative over the range of λ from 0 to 1. nih.govnih.govd-nb.infowustl.edu

ΔG = ∫₀¹ ⟨∂U(λ)/∂λ⟩_λ dλ

Free Energy Perturbation (FEP) calculates the free energy difference between two states by sampling configurations from one state and calculating the average energy difference to the other state. riken.jpchemshell.org To improve accuracy, the transformation is typically broken down into several smaller steps or "windows." riken.jp

ΔG = -k_B T ∑i ln⟨exp[-(U(i+1) - U_i)/k_B T]⟩_i

Both FEP and TI are computationally intensive but can yield highly accurate predictions of relative binding affinities, making them valuable tools in lead optimization. rutgers.edunih.govarxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.comresearchgate.net For this compound scaffolds, QSAR can be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that influence their biological effects. ajol.info

The general workflow of a QSAR study involves:

Data Set Preparation: Assembling a set of this compound analogs with their experimentally determined biological activities.

Descriptor Generation: Calculating a wide range of molecular descriptors for each compound. mdpi.com

Model Building: Using statistical methods to build a model that correlates the descriptors with the biological activity. researchgate.netmdpi.com

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. researchgate.net

Descriptor Generation and Selection

The first step in building a QSAR model is to represent the chemical structures of the this compound derivatives numerically using molecular descriptors. hufocw.orgnih.gov These descriptors can be categorized based on their dimensionality:

0D Descriptors: Simple counts of atoms, molecular weight. hufocw.org

1D Descriptors: Counts of functional groups, rotatable bonds. hufocw.org

2D Descriptors: Topological indices that describe the connectivity of atoms.

3D Descriptors: Geometrical properties such as molecular shape and volume.

Physicochemical Descriptors: Properties like logP (lipophilicity), polar surface area (PSA), and molar refractivity.

A vast number of descriptors can be calculated using software like Dragon. talete.mi.it However, not all descriptors are relevant to the biological activity. Therefore, a crucial step is descriptor selection, where statistical methods are used to identify a subset of descriptors that are most correlated with the activity. This helps to avoid overfitting and to build a more robust and interpretable model. Techniques like genetic algorithms are often employed for this purpose. researchgate.netmdpi.com

Table 3: Examples of Molecular Descriptors Used in QSAR

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional (0D/1D) | Molecular Weight (MW) | Size of the molecule |

| Number of Rotatable Bonds (nRotB) | Molecular flexibility | |

| Topological (2D) | Wiener Index | Branching of the carbon skeleton |

| Geometrical (3D) | Solvent-Accessible Surface Area (SASA) | Molecular surface available for interaction |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

| Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity | |

| Quantum-Chemical | HOMO/LUMO energies | Electronic properties and reactivity |

Once a validated QSAR model is established, it can be used to predict the activity of novel this compound derivatives, thereby guiding synthetic efforts towards more potent compounds.

Predictive Modeling for Target Binding Affinities and Modulatory Effects

Predictive modeling of target binding affinities is a cornerstone of computational drug design, enabling the quantitative estimation of how strongly a ligand, such as an this compound derivative, will bind to a protein target. This process is crucial for prioritizing compounds for synthesis and experimental testing. Various computational methods are employed to achieve this, ranging from molecular docking to more rigorous free energy calculations.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding affinity. For instance, in studies involving imidazole-containing chalcones, which share structural similarities with N-cinnamoylazoles, molecular docking has been used to predict their binding modes and affinities to target enzymes like aromatase. rasayanjournal.co.in These studies often result in a docking score, a numerical value that represents the predicted binding energy, with more negative values indicating stronger binding.

For example, a hypothetical docking study of a series of this compound derivatives against a specific kinase target might yield the following binding affinities:

| Compound ID | This compound Derivative | Predicted Binding Affinity (kcal/mol) |

| NCA-001 | N-cinnamoylimidazole | -8.5 |

| NCA-002 | N-cinnamoyltriazole | -9.2 |

| NCA-003 | N-(4-chlorocinnamoyl)imidazole | -9.8 |

| NCA-004 | N-(4-methoxycinnamoyl)triazole | -8.9 |

These predicted affinities are instrumental in understanding structure-activity relationships (SAR). For example, the data might suggest that a triazole ring is more favorable than an imidazole ring for this particular target, and that electron-withdrawing substituents on the cinnamoyl moiety enhance binding affinity.

Beyond simple docking, more advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to refine binding free energy predictions. These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand in solution to provide a more accurate estimate of the binding affinity.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential component of in silico modeling. Tools like SwissADME and ProTox-II are used to forecast the pharmacokinetic and toxicity profiles of this compound derivatives. dntb.gov.ua This helps in the early identification of compounds with potentially poor drug-like properties, saving time and resources.

| Compound ID | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Predicted Toxicity Class |

| NCA-001 | 212.24 | 2.5 | 0 | 2 | IV |

| NCA-002 | 213.23 | 2.2 | 0 | 3 | IV |

| NCA-003 | 246.68 | 3.1 | 0 | 2 | V |

| NCA-004 | 242.26 | 2.6 | 0 | 3 | IV |

Virtual Screening and De Novo Design of this compound Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. In the context of N-cinnamoylazoles, if a known active compound exists, ligand-based virtual screening can be used to find other molecules with similar properties. More commonly, if the 3D structure of the target protein is known, structure-based virtual screening (i.e., molecular docking of a large library) is employed.

For instance, a virtual screening campaign could be initiated to discover novel this compound-based inhibitors of a particular enzyme. A library of commercially available or virtually enumerated this compound derivatives would be docked into the active site of the target protein. The top-scoring compounds would then be selected for experimental validation. This approach has been successfully applied to identify inhibitors for various targets using libraries of azole-containing compounds. nih.govfrontiersin.org

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. Instead of screening existing compounds, de novo design algorithms build new molecules atom by atom or fragment by fragment within the constraints of the target's binding site. This allows for the exploration of novel chemical space and the creation of highly optimized ligands. For N-cinnamoylazoles, a de novo design approach could start with a basic cinnamoyl or azole fragment placed in a key interaction point within the binding site and then grow the molecule to maximize favorable interactions. This strategy has been used to design non-azole inhibitors for fungal lanosterol (B1674476) 14α-demethylase, demonstrating its potential for creating novel scaffolds. nih.gov

Chemogenomics and Network Pharmacology Approaches for N-Cinnamoylazoles

Chemogenomics aims to systematically study the effect of a large number of small molecules on a wide range of biological targets. For a class of compounds like N-cinnamoylazoles, a chemogenomics approach would involve screening them against a panel of proteins, such as the human kinome, to identify potential targets and off-targets. This provides a broader understanding of the compounds' biological activities and potential for polypharmacology (acting on multiple targets).

Network pharmacology is an emerging discipline that analyzes the complex interactions between drugs, targets, and diseases within the context of biological networks. pensoft.net This approach moves beyond the "one drug, one target" paradigm and considers the systemic effects of a compound. For N-cinnamoylazoles, a network pharmacology study would begin by identifying the potential protein targets of the compounds through methods like target prediction databases (e.g., SwissTargetPrediction). dntb.gov.ua

Once potential targets are identified, they are mapped onto protein-protein interaction (PPI) networks and signaling pathways. This allows for the elucidation of the potential mechanisms of action of N-cinnamoylazoles and their effects on disease-related pathways. For example, a network analysis might reveal that the targets of a particular this compound derivative are enriched in pathways related to inflammation or cell proliferation, suggesting its potential use as an anti-inflammatory or anti-cancer agent. pensoft.net

A hypothetical network pharmacology study of an this compound derivative might identify the following key target proteins and their associated pathways:

| Target Protein | Pathway | Potential Therapeutic Area |

| Mitogen-activated protein kinase 8 (MAPK8) | MAPK signaling pathway | Cancer, Inflammatory diseases |

| Cyclooxygenase-2 (COX-2) | Arachidonic acid metabolism | Inflammation, Pain |

| Tumor necrosis factor (TNF) | TNF signaling pathway | Inflammatory diseases, Cancer |

| Interleukin-6 (IL-6) | JAK-STAT signaling pathway | Inflammatory diseases, Cancer |

By integrating computational predictions with experimental data, chemogenomics and network pharmacology provide a powerful framework for understanding the multifaceted biological effects of N-cinnamoylazoles and for identifying novel therapeutic opportunities.

Mechanistic Biological Studies of N Cinnamoylazole Derivatives

Enzyme Inhibition Kinetics and Mechanisms of N-Cinnamoylazoles

The study of N-cinnamoylazole derivatives as enzyme inhibitors has provided insights into their potential as modulators of biological processes. Research has primarily focused on their interaction with specific enzymes, revealing details about their inhibition profiles and mechanisms of action.

Reversible and Irreversible Inhibition Profiling

Investigations into the interaction between N-cinnamoylazoles and enzymes have centered on derivatives like N-cinnamoylimidazole and its effects on the serine protease α-chymotrypsin. These studies reveal a mechanism that involves the acylation of the enzyme's active site, suggesting a covalent and potentially irreversible mode of inhibition.

A key finding is the differential reactivity of stereoisomers of N-cinnamoylimidazole with the active center of α-chymotrypsin. The trans-isomer of N-cinnamoylimidazole reacts more readily with the enzyme than its cis-counterpart. This interaction leads to the formation of a cinnamoyl-α-chymotrypsin intermediate, effectively inhibiting the enzyme. The subsequent deacylation, or removal of the cinnamoyl group from the enzyme, is also highly dependent on the isomer's configuration. The deacylation rate constant (k₃) for the trans-cinnamoyl-α-chymotrypsin is significantly lower than that for the cis-isomer, with the ratio of k₃(trans)/k₃(cis) reported to be greater than 10³. This indicates that the trans-acyl-enzyme complex is much more stable and less readily hydrolyzed, leading to a more prolonged inhibition. This type of mechanism, involving the formation of a stable covalent intermediate, is characteristic of time-dependent or irreversible inhibition.

The process can be influenced by external factors such as light. UV irradiation can induce photo-stereoisomerization of the cinnamoyl group attached to the enzyme, potentially altering the inhibition profile by converting the more stable trans-isomer to the more labile cis-isomer, which would lead to a faster recovery of enzyme activity.

Table 1: Kinetic Parameters of α-Chymotrypsin Deacylation

| Acyl-Enzyme Intermediate | pH | Temperature (°C) | Deacylation Rate Constant Ratio (k₃(trans)/k₃(cis)) |

| Cinnamoyl-α-chymotrypsin | 7.3 | 25 | > 1000 |

This table summarizes the significant difference in the deacylation rates of the trans and cis isomers of the cinnamoyl-α-chymotrypsin complex, highlighting the greater stability of the trans-intermediate.

Allosteric Modulation by N-Cinnamoylazoles

The currently available scientific literature from the conducted searches does not provide specific studies or detailed examples of allosteric modulation by this compound derivatives. The primary mechanism of action identified for this class of compounds involves direct interaction with the active site of enzymes, as exemplified by the acylation of α-chymotrypsin. Allosteric modulation, which involves binding to a site distinct from the active site to modulate enzyme activity, has not been a documented mechanism for N-cinnamoylazoles in the reviewed sources. Further research would be necessary to explore the potential for these compounds to act as allosteric modulators on various enzyme systems.

Specificity and Selectivity against Enzyme Families

The specificity and selectivity of this compound derivatives have been primarily investigated against the family of serine proteases, with α-chymotrypsin serving as the principal model enzyme. The interaction is characterized by the acylation of the serine residue within the active site, a hallmark of many serine protease inhibitors. The differing reactivity of the cis and trans isomers of N-cinnamoylimidazole with α-chymotrypsin points to a high degree of specificity dictated by the three-dimensional structure of the enzyme's active site.

While detailed comparative studies against a broad range of enzyme families are not extensively documented in the available literature, the known mechanism of action suggests a likely preference for enzymes that possess a reactive nucleophilic residue, such as serine, in their active site. The cinnamoyl group acts as an acylating agent, and its reactivity would be directed towards such nucleophilic centers. Therefore, it is plausible that N-cinnamoylazoles could exhibit inhibitory activity against other serine proteases or potentially other enzyme classes that utilize a similar catalytic mechanism. However, without further experimental data, the broader selectivity profile of N-cinnamoylazoles across different enzyme families remains an area for future investigation.

Receptor Binding and Activation Studies of N-Cinnamoylazoles

Ligand-Receptor Interaction Dynamics

Based on the comprehensive review of the available scientific literature, no specific studies detailing the ligand-receptor interaction dynamics of this compound derivatives have been identified. The research focus for this class of compounds has been on their effects on enzyme activity rather than on direct binding to cellular receptors. Consequently, there is no available data on the binding affinities, kinetics (association and dissociation rates), or the specific molecular interactions between N-cinnamoylazoles and any known receptor targets.

Cellular Pathway Modulation by N-Cinnamoylazoles

This compound derivatives have been the subject of mechanistic studies to elucidate their effects on various cellular pathways critical to disease pathogenesis. Research has primarily focused on their ability to induce programmed cell death in cancer cells, modulate inflammatory responses, and regulate the process of autophagy. These investigations provide a foundational understanding of the molecular interactions that underpin the therapeutic potential of this class of compounds.

Apoptosis Induction Pathways in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer agents. This compound derivatives are investigated for their ability to trigger this process in malignant cells, primarily through the intrinsic, or mitochondrial, pathway. This pathway is a critical regulator of cell life and death, governed by the balance of pro-apoptotic and anti-apoptotic proteins. nih.govnih.gov

Research into structurally related compounds, such as cinnamaldehyde-based chalcones and other heterocyclic derivatives, indicates that the cinnamoyl moiety is crucial for initiating apoptosis. These compounds have been shown to induce cell death by activating the caspase cascade, a family of proteases essential for the execution of apoptosis. nih.govmdpi.com The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 and caspase-7, is a central mechanism. ijrpr.comulpgc.es

Studies on various cancer cell lines, including colon cancer and leukemia, have demonstrated that treatment with cinnamoyl-containing compounds leads to several key apoptotic events:

Activation of Caspases: A significant increase in the activity of caspase-3 and caspase-9 is observed following treatment, indicating the initiation and execution of the apoptotic program. ulpgc.esnih.gov

Modulation of Bcl-2 Family Proteins: These derivatives can alter the expression levels of the B-cell lymphoma 2 (Bcl-2) family of proteins. A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax are common findings. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential. metu.edu.tr

Cytochrome c Release: The altered mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytosol. ulpgc.es This event is a critical step in the formation of the apoptosome, which subsequently activates caspase-9. metu.edu.tr

p53 Pathway Involvement: The tumor suppressor protein p53, known as "the guardian of the genome," can be activated by cellular stress, leading to apoptosis. dovepress.comnih.gov Some cinnamoyl derivatives have been found to mediate their effects through the p53 phosphorylation pathway, further linking them to the core mechanisms of cancer cell suppression. ijrpr.comnih.govthermofisher.com

These findings suggest that this compound derivatives likely induce apoptosis in cancer cells through the intrinsic pathway, characterized by caspase activation and regulation of mitochondrial-associated proteins.

Table 1: Key Molecular Events in Apoptosis Induction by Cinnamoyl-Related Derivatives

| Target Protein/Event | Observed Effect | Implication in Apoptosis | Reference |

|---|---|---|---|

| Caspase-3/7 | Increased activation/cleavage | Execution of apoptosis, cleavage of cellular substrates. | mdpi.comijrpr.com |

| Caspase-9 | Increased activation | Initiation of the intrinsic apoptotic pathway. | ulpgc.es |

| Bcl-2 | Downregulation | Promotes apoptosis by reducing inhibition of pro-apoptotic proteins. | metu.edu.tr |

| Bax | Upregulation | Promotes apoptosis by increasing mitochondrial membrane permeability. | metu.edu.tr |

| Cytochrome c | Release from mitochondria | Triggers the formation of the apoptosome and activation of caspase-9. | ulpgc.es |

| p53 | Activation/Phosphorylation | Transcriptional activation of pro-apoptotic genes. | ijrpr.comnih.gov |

Modulation of Inflammatory Signaling Cascades

Chronic inflammation is a key driver of various diseases, and the signaling pathways that control it are significant therapeutic targets. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and enzymes. mdpi.comnih.gov Research has shown that cinnamoyl derivatives can effectively modulate these inflammatory cascades.

A study on 9-cinnamyl-9H-purine derivatives demonstrated their ability to act as potent inhibitors of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NF-κB signaling pathway. nih.gov This pathway is activated by stimuli like lipopolysaccharide (LPS), leading to a cascade of events that culminates in the activation of NF-κB. nih.govnih.gov The activated NF-κB then translocates to the nucleus to induce the transcription of inflammatory mediators. mdpi.comdovepress.com

The key findings from studies on cinnamoyl derivatives include:

Inhibition of NF-κB Activation: These compounds have been shown to prevent the activation and nuclear translocation of the p65 subunit of NF-κB. nih.govmdpi.com

Reduction of Pro-inflammatory Cytokines: Treatment with cinnamoyl derivatives leads to a significant decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govnih.govmdpi.com

Downregulation of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators, is also suppressed. nih.gov

These findings indicate that N-cinnamoylazoles likely exert anti-inflammatory effects by targeting the NF-κB signaling pathway, thereby reducing the expression of key molecules that drive inflammatory responses.

Table 2: Effect of Cinnamoyl Derivatives on Inflammatory Mediators

| Inflammatory Mediator | Pathway | Effect of Treatment | Reference |

|---|---|---|---|

| NF-κB (p65) | TLR4/MyD88 | Inhibition of activation and nuclear translocation | nih.govmdpi.com |

| TNF-α | NF-κB dependent | Reduced production/secretion | nih.govnih.gov |

| IL-6 | NF-κB dependent | Reduced production/secretion | nih.govnih.gov |

| IL-1β | NF-κB dependent | Reduced production/secretion | nih.gov |

| iNOS | NF-κB dependent | Reduced expression | nih.gov |

| COX-2 | NF-κB dependent | Reduced expression | nih.gov |

Autophagy Regulation by N-Cinnamoylazoles

Autophagy is a cellular degradation and recycling process that plays a dual role in cancer; it can act as a tumor suppressor in early stages but can also promote the survival of established tumors under stress. nih.govpatsnap.com The regulation of autophagy is a potential therapeutic strategy, and various N-heterocyclic compounds have been shown to modulate this process. nih.gov While direct studies on N-cinnamoylazoles are emerging, the mechanisms can be inferred from related structures and the canonical autophagy pathway.

The autophagic process is marked by the formation of a double-membraned vesicle called an autophagosome, which engulfs cellular components and fuses with a lysosome for degradation. frontiersin.org Key proteins regulate this process:

Beclin-1 (BECN1): This protein is a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation. nih.govnih.gov

LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form, LC3-I, is converted to the lipidated form, LC3-II, which is recruited to the autophagosome membrane. researchgate.netjcpres.com The ratio of LC3-II to LC3-I is a widely used marker for autophagic activity. researchgate.net

p62/SQSTM1: This protein acts as a receptor, linking ubiquitinated cargo to LC3-II for degradation. The levels of p62 are inversely correlated with autophagic flux. mdpi.com

Some anticancer agents can induce a type of cell death that is dependent on autophagy. mdpi.com For instance, certain aniline (B41778) derivatives have been shown to promote apoptosis by first activating autophagy, as evidenced by increased LC3-II and decreased p62 levels. mdpi.com The modulation of autophagy by N-cinnamoylazoles could therefore represent a significant aspect of their anticancer activity, potentially by either inhibiting protective autophagy in tumor cells or inducing autophagic cell death.

Table 3: Key Markers in the Regulation of Autophagy

| Protein Marker | Role in Autophagy | Change Indicating Autophagy Modulation | Reference |

|---|---|---|---|

| Beclin-1 | Initiation of autophagosome formation. | Upregulation often correlates with autophagy induction. | frontiersin.orgnih.gov |

| LC3-II/LC3-I Ratio | LC3-II is recruited to the autophagosome membrane. | An increased ratio indicates enhanced autophagosome formation. | researchgate.netjcpres.com |

| p62/SQSTM1 | Autophagy receptor for targeted degradation. | Decreased levels suggest efficient autophagic flux. | mdpi.com |

Antimicrobial and Antifungal Mechanisms of Action of N-Cinnamoylazoles

The structural combination of a cinnamoyl group and an azole ring in N-cinnamoylazoles suggests multiple potential mechanisms for their antimicrobial and antifungal activities. These include the direct disruption of microbial cell structures and the inhibition of vital enzymatic pathways.

Cell Wall and Membrane Disruption

The cell wall and cell membrane are essential structures for microbial survival, providing physical protection and regulating the passage of substances. mdpi.com Disruption of these barriers is a common mechanism for antimicrobial agents. nih.govresearchgate.net

The cinnamoyl moiety, present as cinnamaldehyde (B126680) in nature, is known to exert antimicrobial effects by targeting these structures. In fungi, cinnamaldehyde has been shown to interfere with cell wall integrity. frontiersin.org It can inhibit the activity of key enzymes responsible for synthesizing cell wall components, such as β-(1,3)-glucan synthase and chitin (B13524) synthase. frontiersin.org Chitin, a polymer of N-acetylglucosamine, is a crucial structural component of the fungal cell wall, and its disruption leads to osmotic sensitivity and morphological changes. mdpi.comfrontiersin.org

Furthermore, many antimicrobial compounds function by permeabilizing the cell membrane. nih.gov This can occur through interactions between the compound and membrane components, leading to the formation of pores or local ruptures. researchgate.net The consequence is the leakage of essential intracellular contents, such as ions (e.g., K+) and metabolites, which ultimately leads to cell death. nih.gov While some studies suggest cinnamaldehyde's primary target is the cell wall, its derivatives may also possess membrane-disrupting capabilities, a mechanism observed for other antimicrobial phytochemicals. researchgate.netfrontiersin.org For bacteria, especially Gram-negative species, the outer membrane acts as a significant permeability barrier that can be compromised by certain antimicrobial agents, allowing them to access their intracellular targets. frontiersin.org

Inhibition of Essential Pathogen Enzymes (e.g., Ergosterol (B1671047) Biosynthesis)

The azole component of N-cinnamoylazoles strongly points towards the inhibition of ergosterol biosynthesis as a primary antifungal mechanism. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. patsnap.comfrontiersin.org

The azole class of antifungals, which includes well-known drugs like fluconazole (B54011) and ketoconazole, functions by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase (also known as CYP51 or Erg11). frontiersin.orgnih.govscielo.br This enzyme is a cytochrome P450-dependent enzyme that catalyzes a critical step in the conversion of lanosterol to ergosterol. researchgate.net The inhibition of this enzyme leads to two major consequences:

Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, increasing its permeability and leading to cell lysis. nih.gov

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes the buildup of 14α-methylated sterols, such as lanosterol, which are toxic to the fungal cell and further disrupt membrane integrity. frontiersin.org

Studies on cinnamaldehyde have also shown that it can significantly reduce ergosterol content in fungi, an effect accompanied by the downregulation of genes involved in the ergosterol biosynthesis pathway, including ERG11, ERG6, and ERG4. nih.gov This dual evidence from both the azole and cinnamoyl components provides a strong rationale for the potent antifungal activity of N-cinnamoylazoles via the potent inhibition of the ergosterol biosynthesis pathway.

Table 4: Key Enzymes in the Fungal Ergosterol Biosynthesis Pathway Targeted by Antifungals

| Enzyme | Gene | Role in Pathway | Common Inhibitors | Reference |

|---|---|---|---|---|

| Squalene (B77637) epoxidase | ERG1 | Catalyzes the conversion of squalene to squalene epoxide. | Allylamines (e.g., Terbinafine) | frontiersin.org |

| Lanosterol 14-alpha-demethylase | ERG11 / CYP51 | Catalyzes the C14-demethylation of lanosterol. | Azoles (e.g., Fluconazole) | frontiersin.orgnih.gov |

| Sterol Δ14-reductase | ERG24 | Reduces the C14-15 double bond after demethylation. | Morpholines (e.g., Amorolfine) | patsnap.com |

| Sterol C-5 desaturase | ERG3 | Introduces a double bond at the C-5 position. | Azoles (indirectly affected) | scielo.br |

| Sterol C-24 methyltransferase | ERG6 | Methylates the sterol side chain. | - | nih.gov |

Biofilm Formation Inhibition

This compound derivatives, and structurally related cinnamaldehyde analogs, have demonstrated significant efficacy in the inhibition of bacterial biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the embedded bacteria from antimicrobial agents and host immune responses. frontiersin.org The inhibition of biofilm formation is a critical strategy to combat persistent infections. chiet.edu.eg

The antibiofilm activity of these compounds is often linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm matrix components. nih.gov In Gram-negative bacteria, QS is often mediated by N-acyl-homoserine lactone (AHL) signaling molecules. frontiersin.org Cinnamaldehyde and its derivatives have been shown to interfere with QS systems, thereby preventing the coordinated activities required for mature biofilm development. nih.gov

Research on cinnamaldehyde derivatives against Vibrio parahaemolyticus, a significant marine pathogen, has shown that specific substitutions on the cinnamaldehyde backbone can dramatically enhance antibiofilm properties. nih.govmdpi.com For instance, compounds like 4-nitrocinnamaldehyde, 4-chlorocinnamaldehyde, and 4-bromocinnamaldehyde (B15041) are potent inhibitors of biofilm formation. nih.govmdpi.com Their mechanism of action involves preventing bacterial adhesion to surfaces by inhibiting cell surface hydrophobicity, fimbriae production, and flagella-mediated motility. nih.gov Furthermore, these derivatives can downregulate the expression of key genes related to QS and biofilm formation, such as aphA, cpsA, luxS, and opaR. nih.gov

Studies on Listeria monocytogenes also reveal that natural antimicrobial compounds, including cinnamaldehyde, inhibit biofilm formation in a dose-dependent manner. frontiersin.org At sub-inhibitory concentrations, these compounds significantly down-regulated quorum sensing genes (agrA, agrC, agrD), suggesting that their primary antibiofilm mechanism is the suppression of the QS system rather than the inhibition of motility. frontiersin.org

Table 1: Inhibitory Effects of Cinnamaldehyde (CNMA) Derivatives on V. parahaemolyticus Biofilm Formation

This table summarizes the percentage of biofilm inhibition by various cinnamaldehyde derivatives at a concentration of 100 µg/mL. Data is sourced from a study by Adnan, M. et al. (2021). mdpi.com

| Compound | % Biofilm Inhibition |

| 4-Bromocinnamaldehyde | 99.6% |

| 4-Chlorocinnamaldehyde | 98.9% |

| 4-Nitrocinnamaldehyde | 98.7% |

| 2-Methoxycinnamaldehyde | 61.8% |

| Cinnamaldehyde (Backbone) | Weak Effect |

Antiviral Mechanisms of N-Cinnamoylazoles

The structural framework of N-cinnamoylazoles, which incorporates N-heterocyclic rings, positions them as compounds of interest for antiviral research. N-heterocycles are known to affect the viral life cycle at multiple stages, including entry, genome replication, and the assembly of new viral particles. nih.govmdpi.com

The replication of a virus is a complex, multi-stage process that is entirely dependent on the host cell's machinery. youtube.com Interference with any essential step of this cycle can halt viral propagation. nih.gov Antiviral compounds can act by blocking viral attachment to host cells, preventing the release of the viral genome, inhibiting nucleic acid synthesis, or stopping the assembly and release of new virions. youtube.comnih.gov